Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-ulcer activity.
N-substituted piperidines: These compounds are structurally related and exhibit various biological activities.
Uniqueness
Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is unique due to its specific spirocyclic framework and the presence of both tosyl and oxa-diazaspiro moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopentyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-16-6-8-18(9-7-16)27(24,25)22-14-15-26-20(22)10-12-21(13-11-20)19(23)17-4-2-3-5-17/h6-9,17H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNHGKTWFDCYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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